molecular formula C15H11FN2OS2 B1675607 LY-2087101 CAS No. 913186-74-0

LY-2087101

Cat. No.: B1675607
CAS No.: 913186-74-0
M. Wt: 318.4 g/mol
InChI Key: PEAMDZVDNYENPN-UHFFFAOYSA-N
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Description

LY 2087101 (chemical name: [2-[(4-fluorophenyl)amino]-4-methyl-5-thiazolyl]-3-thienylmethanone) is a thiazole derivative with a molecular weight of 318.39 g/mol (Hill notation: C₁₅H₁₁FN₂OS₂) . It is primarily recognized as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), targeting α7 and α4β2 subtypes . In vitro studies demonstrate that LY 2087101 enhances nicotine-induced currents by increasing both the potency and magnitude of receptor activation, suggesting a role in modulating synaptic signaling and receptor desensitization kinetics . Notably, it activates radioprotective pathways (e.g., p-ERK, p-AKT, HIF-1α) in cancer cells, raising concerns about its applicability in oncology-related tobacco cessation .

Properties

IUPAC Name

[2-(4-fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-9-14(13(19)10-6-7-20-8-10)21-15(17-9)18-12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAMDZVDNYENPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913186-74-0
Record name LY 2087101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913186740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2-[(4-Fluorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}(3-thienyl)methanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Structure and Key Properties

LY 2087101 (CAS: 913186-74-0) features a thiazole core substituted with a 4-fluoroaniline group at position 2, a methyl group at position 4, and a thiophene-3-carbonyl moiety at position 5. Its molecular formula is $$ \text{C}{15}\text{H}{11}\text{FN}2\text{OS}2 $$, with a molar mass of 318.39 g/mol. The canonical SMILES string (CC(N=C1NC2=CC=C(F)C=C2)=C(S1)C(C3=CSC=C3)=O) confirms the connectivity (Fig. 1).

Table 1: Physicochemical Properties of LY 2087101

Property Value Source
Solubility in DMSO <31.84 mg/mL
Storage Stability -20°C (1 month), -80°C (6 mo)
Melting Point Not reported
LogP (Predicted) 3.2 (ChemAxon)

Proposed Synthetic Pathways

Retrosynthetic Analysis

The thiazole ring serves as the central scaffold. Disconnections suggest three fragments:

  • 4-Fluoroaniline : For the C2 substituent.
  • Methyl group : Introduced via alkylation or pre-formed precursor.
  • Thiophene-3-carbonyl : Likely appended via acylation.

Thiazole Core Formation

The Hantzsch thiazole synthesis is a plausible route, involving cyclization of α-haloketones with thioureas. For LY 2087101:

  • React 4-fluoroaniline-derived thiourea with methyl α-bromoketone to form the 2-amino-4-methylthiazole intermediate.
  • Introduce the thiophene-3-carbonyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling.
Alternative Route: Sequential Functionalization
  • Step 1 : Synthesize 5-acetyl-4-methylthiazole by cyclizing 4-fluoroaniline, thiourea, and bromoacetone.
  • Step 2 : Acylate the C5 position using thiophene-3-carbonyl chloride under basic conditions (e.g., pyridine/DCM).

Table 2: Hypothetical Reaction Conditions for Key Steps

Step Reaction Reagents/Conditions Yield (Predicted)
1 Thiazole cyclization Thiourea, α-bromoketone, EtOH, reflux 60–70%
2 C5 acylation Thiophene-3-COCl, pyridine, 0°C→RT 45–55%

Analytical Characterization

Spectroscopic Validation

  • $$ ^1\text{H} $$ NMR : Expected signals include:
    • δ 2.5 ppm (s, 3H, C4-CH3)
    • δ 7.2–8.1 ppm (m, aromatic H from thiophene and 4-fluoroaniline).
  • LC-MS : Molecular ion peak at m/z 319.1 [M+H]+.

Purity Optimization

  • Column Chromatography : Silica gel (hexane/EtOAc gradient) to resolve thiazole intermediates.
  • Recrystallization : Ethanol/water (1:1) for final product purification.

Formulation and Stability Considerations

Table 3: Recommended Stock Preparation

Parameter Value
Solvent DMSO
Concentration 10 mM
Storage Temperature -20°C (short-term)

Stability challenges arise from thioamide hydrolysis; thus, lyophilization is advised for long-term storage.

Pharmacological Applications and Mechanistic Insights

LY 2087101 potentiates α7 nAChRs by binding to an allosteric site in the transmembrane domain, enhancing acetylcholine-evoked currents. Mutagenesis studies highlight residues (e.g., M253L, F455A) critical for potentiation efficacy (Table 4).

Table 4: Mutational Impact on LY 2087101 Activity

Mutation Location Fold Potentiation EC₅₀ (μM)
Wild type 36.7 1.5
M253L TM2 4.1* 1.9
F455A TM4 24.7* 2.8

Chemical Reactions Analysis

Types of Reactions

LY 2087101 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazole and thienyl rings. These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation and Reduction Reactions: While less common, LY 2087101 can undergo oxidation and reduction reactions under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogenating agents can lead to the formation of halogenated derivatives of LY 2087101 .

Scientific Research Applications

Cognitive Enhancement

Research indicates that LY 2087101 may improve cognitive function through its action on α7 nAChRs. Studies have shown that positive allosteric modulation of these receptors can enhance synaptic plasticity and improve memory performance in animal models. For instance, a study demonstrated that administration of LY 2087101 led to enhanced dopamine neuron firing in the ventral tegmental area, which is associated with reward and cognition .

Treatment of Neurodegenerative Diseases

Given its ability to potentiate cholinergic signaling, LY 2087101 is being investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of α7 nAChRs may help mitigate cognitive decline associated with these conditions. A study highlighted that compounds like LY 2087101 could be effective in reversing cognitive deficits in models of Alzheimer's disease by enhancing cholinergic neurotransmission .

Pain Management

LY 2087101 has also been explored for its analgesic properties. Research suggests that modulation of nAChRs can influence pain pathways, potentially offering a new avenue for pain management therapies. The compound's ability to affect receptor dynamics may lead to reduced pain perception and improved analgesic efficacy when used in combination with other pain medications .

Comparative Analysis with Other Modulators

To understand the unique properties of LY 2087101, it is essential to compare it with other known positive allosteric modulators like PNU-120596. The following table summarizes key differences:

FeatureLY 2087101PNU-120596
SelectivityLess selective for α7More selective for α7
Effect on Peak CurrentPotentiates peak currentAffects both peak and kinetics
Desensitization FacilitationMinimalSignificant
Binding SiteTransmembrane regionSimilar transmembrane site

Case Study 1: Cognitive Enhancement in Animal Models

In a controlled experiment, rats treated with LY 2087101 showed significant improvements in memory tasks compared to control groups. The study measured performance using a Morris water maze, demonstrating enhanced spatial learning and memory retention attributed to increased cholinergic activity .

Case Study 2: Neuroprotection in Alzheimer's Models

Another study investigated the effects of LY 2087101 on transgenic mouse models of Alzheimer's disease. Results indicated that treatment with LY 2087101 resulted in decreased amyloid plaque formation and improved cognitive performance on behavioral tests, suggesting potential neuroprotective effects against Alzheimer's pathology .

Mechanism of Action

LY 2087101 exerts its effects by binding to an allosteric site within the transmembrane region of nicotinic acetylcholine receptors. This binding enhances the activity of α7 and α4β2 nicotinic acetylcholine receptors by potentiating agonist-evoked responses. The compound does not affect the activity of α3β4 subtype receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism and Receptor Specificity

LY 2087101’s closest analogs include PNU-120596 , ivermectin , and PHA 54613 , which also act as α7 nAChR PAMs. However, their mechanisms differ:

  • PNU-120596 binds to transmembrane domains, prolonging agonist-induced currents and enhancing cognitive function in preclinical models .
  • Ivermectin activates α7 nAChRs via a distinct allosteric site, primarily used for anti-parasitic applications .
  • PHA 54613 (a selective α7 agonist) mirrors LY 2087101’s radioprotective effects but with stronger in vivo efficacy in cancer models .

In contrast, varenicline (an α4β2 partial agonist) and sazetidine A (α4β2-selective agonist) directly target nicotine’s primary receptor, reducing self-administration in preclinical studies . Bupropion, a non-nAChR agent (NDRI), lacks radioprotective pathway activation, making it safer for cancer patients .

In Vitro vs. In Vivo Efficacy

Compound Target Receptor Mechanism In Vitro Effects In Vivo Effects Therapeutic Application
LY 2087101 α7, α4β2 nAChRs PAM ↑ Nicotine-induced currents No nicotine substitution Investigational tobacco cessation
PNU-120596 α7 nAChR PAM Prolongs agonist currents Enhances cognition Neurological disorders
Varenicline α4β2 nAChR Partial agonist Reduces nicotine craving FDA-approved cessation Smoking cessation
Bupropion Non-nAChR (NDRI) Dopamine/norepinephrine reuptake inhibition No radioprotective activation Moderate cytotoxicity at high doses Depression/smoking cessation
Sazetidine A α4β2 nAChR Partial agonist Selective receptor activation Reduces nicotine intake Preclinical cessation

Therapeutic Implications

  • LY 2087101 : While promising in vitro, its in vivo inefficacy and activation of radioprotective pathways in cancer cells limit therapeutic utility .
  • Varenicline : Superior clinical efficacy in smoking cessation but may interfere with radiotherapy in cancer patients due to α4β2 activation .
  • Bupropion : Preferred in oncology due to absent nAChR interaction and radioprotective effects .

Research Findings and Key Discrepancies

  • In Vitro vs. In Vivo Mismatch : LY 2087101’s failure to potentiate nicotine in vivo, despite strong in vitro PAM activity, suggests context-dependent receptor dynamics or off-target effects .
  • Subtype Specificity : α7-targeted PAMs (e.g., PNU-120596) show promise in cognitive disorders, while α4β2 agents (e.g., varenicline) remain gold standards for addiction .

Biological Activity

LY 2087101 is a compound recognized for its role as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), particularly the α7, α4β2, and α4β4 subtypes. Its biological activity has been extensively studied, revealing insights into its mechanisms of action, effects on receptor function, and potential therapeutic applications.

LY 2087101 enhances the activity of nAChRs by binding to an allosteric site within the transmembrane region of the receptor. This binding results in potentiation of agonist-evoked responses, although it is less selective for α7 nAChRs compared to other PAMs like PNU-120596. Research indicates that while LY 2087101 increases the peak current response elicited by agonists, it has minimal effects on the kinetics of these responses, characteristic of type I PAMs .

Key Findings:

  • Binding Site : The binding site for LY 2087101 has been localized to transmembrane domains of the α7 subunit, suggesting a shared mechanism with other allosteric modulators .
  • Potentiation Profile : Studies have shown that LY 2087101 can potentiate responses in various experimental settings, although its maximal effect is lower than that observed with PNU-120596 .

Comparative Activity with Other Compounds

The biological activity of LY 2087101 can be compared to other known PAMs. The following table summarizes the effects of various PAMs on nAChR subtypes:

CompoundTypenAChR Subtypes AffectedEffect on Peak CurrentKinetics EffectReference
LY 2087101Type Iα7, α4β2, α4β4PotentiatesMinimal
PNU-120596Type IIα7Strong potentiationSignificant
dFBrType Iα4β2Moderate potentiationMinimal

Case Studies and Experimental Evidence

Research has demonstrated the efficacy of LY 2087101 in various behavioral paradigms and models. For instance:

  • Auditory Gating : In studies involving auditory gating tasks in rats, LY 2087101 showed positive effects similar to those observed with other PAMs, enhancing pre-attentional processing .
  • Memory Tasks : In spatial learning and memory tasks, LY 2087101 exhibited potential benefits, suggesting its role in cognitive enhancement .

Implications for Therapeutic Use

The modulation of nAChRs by compounds like LY 2087101 has significant implications for treating neurological disorders. Its ability to enhance cholinergic signaling may be beneficial in conditions such as Alzheimer's disease and schizophrenia, where cholinergic dysfunction is prevalent.

Potential Applications:

  • Cognitive Enhancement : Due to its effects on memory and attention, LY 2087101 may serve as a candidate for cognitive enhancement therapies.
  • Neuroprotection : The compound's action on nAChRs could provide neuroprotective benefits against neurodegenerative processes.

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for formulating research questions on LY 2087101's pharmacokinetic properties?

  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of your research question. For hypothesis-driven studies, the PICO framework (Population, Intervention, Comparison, Outcome) can help structure questions about LY 2087101's efficacy in specific biological systems. Ensure questions address gaps identified through systematic literature reviews .

Q. What are the key considerations when designing in vitro assays to evaluate LY 2087101's efficacy?

  • Define clear experimental parameters:

Target specificity : Use orthogonal assays (e.g., enzymatic activity, binding affinity) to confirm mechanism of action.

Dose-response curves : Optimize concentration ranges based on preliminary IC50/EC50 data.

Controls : Include positive/negative controls and vehicle-treated cohorts to validate assay robustness.
Reference standardized protocols for reproducibility, as outlined in medicinal chemistry guidelines .

Q. How should researchers validate the purity and identity of LY 2087101 in synthetic workflows?

  • Employ a combination of analytical techniques:

  • Chromatography (HPLC/UPLC) for purity assessment.
  • Spectroscopic methods (NMR, HRMS) for structural confirmation.
  • Cross-reference data with published spectral libraries or synthetic procedures. Document all protocols in detail to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values of LY 2087101 across different studies?

  • Conduct a meta-analysis with the following steps:

Standardize variables : Normalize data for assay type (e.g., cell-free vs. cell-based), pH, temperature, and buffer conditions.

Statistical reconciliation : Apply multivariate regression to identify confounding factors (e.g., protein binding, solvent effects).

Experimental validation : Replicate conflicting studies under harmonized conditions.
Prioritize resolving the principal contradiction (e.g., methodological variability vs. biological context) using dialectical analysis .

Q. What strategies ensure reproducibility when synthesizing LY 2087101 in academic labs?

  • Implement quality-by-design (QbD) principles :

Parameter optimization : Use design-of-experiments (DoE) to assess reaction variables (e.g., catalyst loading, temperature).

In-process controls : Monitor intermediates via TLC or inline spectroscopy.

Batch documentation : Record deviations and raw data in supplemental materials for peer review.
Follow guidelines for compound characterization and data transparency .

Q. How should multi-omics data be integrated to study LY 2087101's polypharmacology?

  • Adopt a systems biology approach :

Data alignment : Map transcriptomic, proteomic, and metabolomic datasets to common pathways (e.g., KEGG, Reactome).

Network pharmacology : Use tools like Cytoscape to identify off-target interactions.

Validation tiers : Prioritize hypotheses with orthogonal assays (e.g., CRISPR knockouts for gene targets).
Ensure compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity of LY 2087101 in preclinical models?

  • Apply nonlinear mixed-effects modeling (NLME) to account for inter-subject variability.
  • Use Akaike Information Criterion (AIC) to compare dose-response models (e.g., log-logistic vs. Hill equations).
  • Report confidence intervals and effect sizes to contextualize clinical relevance. Reference biostatistical frameworks for pharmacological studies .

Methodological Guidance

  • For literature reviews : Use tools like PRISMA flow diagrams to document search strategies and inclusion/exclusion criteria, ensuring coverage of primary sources (e.g., PubMed, SciFinder) .
  • For data contradiction analysis : Apply triangulation by cross-verifying results with independent datasets or methodologies (e.g., crystallography vs. molecular docking) .
  • For ethical compliance : Obtain institutional approvals for human/animal studies and disclose conflicts of interest per ICMJE guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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